The compound is classified within the broader category of heterocyclic compounds, specifically as a triazolo[4,3-a]pyridine derivative. Such compounds have gained attention due to their potential biological activities, particularly in the field of medicinal chemistry. The presence of the fluorine atom enhances its pharmacological properties and solubility characteristics.
The synthesis of {8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine typically involves multi-step synthetic routes. A common method includes:
The molecular structure of {8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine consists of:
The compound's InChI (International Chemical Identifier) code is InChI=1S/C8H7FN4/c9-8(10)5-1-2-15-6(3-5)13-14-7(15)4-12/h1-4H,12H2
. Its canonical SMILES representation is C1=CN2C(=NN=C2CN)C=C1F
.
{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for {8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine is primarily related to its interaction with specific biological targets:
The physical and chemical properties of {8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine include:
These properties are essential for understanding how the compound behaves under different conditions during synthesis and application.
{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine has several potential applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: